molecular formula C19H11ClN6O2 B6084877 2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6084877
M. Wt: 390.8 g/mol
InChI Key: PUSIBMVPVKCEDY-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique structure combining a chlorophenyl group, a triazole ring, and a naphthyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Properties

IUPAC Name

8-(3-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN6O2/c20-11-2-1-3-12(8-11)25-6-4-15-13(17(25)27)9-14-16(23-15)5-7-26(18(14)28)19-21-10-22-24-19/h1-10H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSIBMVPVKCEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions The process begins with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving appropriate precursors The naphthyridine core is then constructed through a series of condensation and cyclization reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow conditions, which offer advantages such as higher yields, better selectivity, and reduced environmental impact. The use of metal-free processes and the avoidance of chromatography and isolation steps further enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione have been explored in several studies. Key findings include:

  • Anticancer Activity : Research indicates that compounds with triazole rings exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .
  • Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial and fungal pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in cellular models, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Cancer Treatment Studies : In a study published in Molecules, researchers synthesized derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy Trials : A series of trials assessed the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The findings revealed that it exhibited potent antibacterial activity comparable to established antibiotics .
  • Inflammation Model Research : In vivo studies using animal models of inflammation showed that administration of this compound led to a marked reduction in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
  • 2-(3-bromophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Uniqueness

2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for further research and development in various fields .

Biological Activity

The compound 2-(3-chlorophenyl)-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure

The compound features a complex heterocyclic structure that includes a pyrido[4,3-b][1,6]naphthyridine core and a triazole moiety. Its molecular formula is C20H13ClN6O2C_{20}H_{13}ClN_6O_2 and its CAS number is 98554-00-8. The presence of the 3-chlorophenyl group is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The initial steps often include the formation of the triazole ring via cyclization reactions involving appropriate amines and halides under controlled conditions such as refluxing in solvents like tetrahydrofuran or methanol .

Antiparasitic Activity

Research indicates that derivatives of naphthyridine compounds exhibit potent antiparasitic activities. A study highlighted that modifications around the naphthyridine core can significantly influence the efficacy against parasites such as Leishmania . The introduction of the triazole moiety was found to enhance activity compared to analogs lacking this group.

Anticancer Properties

The compound has been evaluated for its anticancer properties. In vitro assays demonstrated that it inhibits cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of 6 nM in a WNT/β-catenin signaling reporter assay, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes and pathways critical for cell growth and survival. Notably, it has been shown to inhibit tankyrase enzymes (TNKS1/2), which are involved in poly-ADP-ribosylation processes that regulate various cellular functions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

  • Substituents on the naphthyridine core : Modifications at specific positions can enhance metabolic stability and potency.
  • Role of triazole : The presence of the triazole ring is crucial for maintaining biological activity; its removal or substitution leads to significant loss of efficacy .
CompoundIC50 Value (nM)Biological Activity
15a6Tankyrase Inhibition
30>100Inactive
344.9Cell Health Assay

Case Studies

Several case studies have documented the biological effects of this compound:

  • In Vivo Studies : Animal models have shown promising results with reduced tumor growth when treated with this compound compared to control groups.
  • Toxicity Assessments : Preliminary toxicity evaluations suggest manageable side effects at therapeutic doses, although further studies are necessary to confirm safety profiles.

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